2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

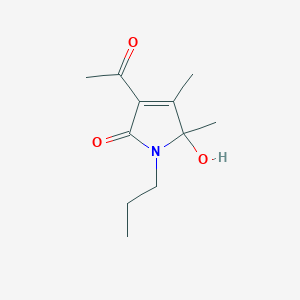

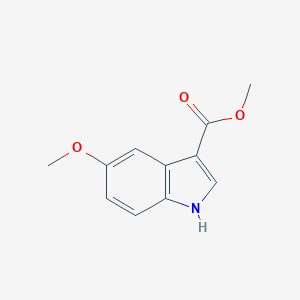

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is a highly significant compound extensively utilized within the biomedical industry. It assumes a pivotal function in the amalgamation of antiviral and antitumor medications .

Synthesis Analysis

The title compound serves as a viable synthetic precursor and a building block for the synthesis of reversible beta-glucosidase inhibitors utilizing target-accelerated in situ click methodologies . It has been already employed as a highly valuable intermediate towards synthesis of heparin-like GAGs, and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .Molecular Structure Analysis

The structure of the title compound, C13H17N3O9, has been determined as part of the continuing investigation into the development of modified sugar amino acid (SAA) scaffolds for dynamic combinatorial libraries of cyclic oligomers . The overall structure is stabilized by a number of C-H…O interactions .Chemical Reactions Analysis

Glycosyl azides have been the subject of interest in the literature as precursors to 1,2,3-triazole glycosides displaying potential antimicrobial and anticancer properties . The azide functionality was incorporated at C1 using a phase-transfer displacement of the -glucosyl bromide tetraacetate, followed by conventional methoxide deprotection of the acetate protecting groups .Physical And Chemical Properties Analysis

The solid-state structure of methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-β-D-glucopyranuronate at 100 K was studied using x-ray diffraction method . The empirical formula is C15H18N4O9 and the molecular weight is 398.32 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Biomedical Industry

The compound is extensively utilized within the biomedical industry . It could be used in the development of new drugs or therapeutic methods.

Antiviral Medications

This compound plays a pivotal function in the synthesis of antiviral medications . It could be used to develop new antiviral drugs or improve the efficacy of existing ones.

Antitumor Medications

Similarly, this compound is also used in the synthesis of antitumor medications . It could be used in cancer research to develop new cancer drugs or therapeutic methods.

Cancer Cell Proliferation

This compound has the exceptional capacity to impede the proliferation of specific cancer cells . This makes it valuable in cancer research, particularly in studying the mechanisms of cancer cell growth and proliferation.

Therapeutic Capabilities

This compound exhibits auspicious therapeutic capabilities against an array of afflictions, including viral infections and distinct cancer manifestations . It could be used in the development of new therapeutic methods for these diseases.

Wirkmechanismus

The title compound serves as a viable synthetic precursor and a building block for the synthesis of reversible beta-glucosidase inhibitors utilizing target-accelerated in situ click methodologies . Its remarkable efficacy in combating herpes simplex virus type 1 and human immunodeficiency virus type 1 is evident by its ability to impede viral replication .

Safety and Hazards

Zukünftige Richtungen

The title compound was selected due to its high stability and the scale-up potential of the synthesis . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .

Eigenschaften

IUPAC Name |

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOBHCPCLXJGP-WYUUTHIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451063 |

Source

|

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

CAS RN |

168567-91-7 |

Source

|

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)